molecular formula C11H7ClOS B2429247 5-(3-Chlorophenyl)thiophene-2-carbaldehyde CAS No. 51081-72-2

5-(3-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B2429247
CAS No.: 51081-72-2
M. Wt: 222.69
InChI Key: DNIBJTALGPZHEB-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H . This indicates that the molecule consists of a thiophene ring attached to a 3-chlorophenyl group and a carbaldehyde group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 83-84°C and a predicted boiling point of 371.3°C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.65 .

Scientific Research Applications

Synthesis and Derivatives

  • Thiophene derivatives like 5-(3-Chlorophenyl)thiophene-2-carbaldehyde are often synthesized through various chemical reactions. For instance, derivatives of thiophene have been synthesized using methods like nitration and decarboxylation, as seen in the synthesis of functional thiophene derivatives (Shvedov et al., 1973). Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed for the synthesis of various arylthiophene-2-carbaldehyde compounds, demonstrating moderate to excellent yields (Ali et al., 2013).

Chemical Reactions and Properties

  • Thiophene-2-carbaldehydes have been used in photochemical synthesis, where irradiation in benzene solution leads to the formation of phenyl derivatives. This reactivity has been reported for different halogenothiophenes, indicating a broad applicability in photochemical processes (Antonioletti et al., 1986). In another example, the iodination of chloromethylthiophene-2-carbaldehyde under solvent-free conditions has been explored for the synthesis of 4H-thieno[3,2-c]chromenes, highlighting the versatility of thiophene derivatives in chemical synthesis (Fisyuk et al., 2013).

Potential Applications in Material Science

  • Certain thiophene derivatives have been studied for their optical properties, such as fluorescence quantum yields. This suggests potential applications in areas like invisible ink dyes and other materials science applications where optical properties are crucial (Bogza et al., 2018).

Biological Evaluation

  • A series of arylthiophene-2-carbaldehyde compounds, similar in structure to this compound, were synthesized and screened for various biological activities, including antibacterial and antiurease capabilities. This indicates the potential for these compounds in pharmaceutical research and development (Ali et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

The primary targets of 5-(3-Chlorophenyl)thiophene-2-carbaldehyde are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

Properties

IUPAC Name

5-(3-chlorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIBJTALGPZHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51081-72-2
Record name 5-(3-chlorophenyl)thiophene-2-carbaldehyde
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